1-Methyl-1H-indazole-3-carboxamide serves as a crucial building block in organic synthesis and medicinal chemistry. This compound belongs to the indazole family, characterized by a benzene ring fused to a pyrazole ring. Its versatility stems from its capacity to undergo various chemical transformations, facilitating the synthesis of diverse molecules with potential biological activities. Notably, it plays a significant role in research related to serotonin receptors and their antagonists, contributing to the development of potential treatments for various medical conditions [, , ].
1-Methyl-1H-indazole-3-carboxamide is a compound that belongs to the indazole family, characterized by its unique structure and various biological activities. It is recognized for its potential applications in pharmaceuticals, particularly in the development of drugs targeting various diseases, including viral infections. The compound is often utilized as an intermediate in the synthesis of other biologically active molecules.
This compound can be classified under the category of indazole derivatives, which are known for their diverse pharmacological properties. The chemical formula for 1-methyl-1H-indazole-3-carboxamide is with a molecular weight of approximately 178.19 g/mol. It is commonly sourced from chemical suppliers and used in research settings to explore its therapeutic potential.
The synthesis of 1-methyl-1H-indazole-3-carboxamide typically involves several steps, starting from readily available precursors such as indazole-3-carboxylic acid. One effective method includes the methylation of indazole-3-carboxylic acid using a methylating agent in a polar solvent. This process can be optimized by controlling reaction conditions such as temperature and solvent choice to improve yield and purity.
For instance, a notable synthetic route involves:
The molecular structure of 1-methyl-1H-indazole-3-carboxamide features a fused ring system characteristic of indazoles. The compound exhibits a planar structure due to the conjugated pi system, contributing to its stability and reactivity.
Key structural data include:
The crystal structure analysis reveals intermolecular hydrogen bonding interactions that stabilize the solid-state form of the compound .
1-Methyl-1H-indazole-3-carboxamide can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are typically facilitated under mild conditions, allowing for selective modifications without significant degradation of the indazole core .
The mechanism of action for compounds like 1-methyl-1H-indazole-3-carboxamide often involves interaction with specific biological targets, such as enzymes or receptors. For example, it has been identified as an inhibitor of HIV replication, suggesting that it may interfere with viral enzymes or host cell pathways critical for viral propagation.
Research indicates that the compound may exert its effects through:
1-Methyl-1H-indazole-3-carboxamide exhibits several important physical and chemical properties:
These properties are crucial for understanding its behavior in various formulations and applications .
The applications of 1-methyl-1H-indazole-3-carboxamide span several fields:
1-Methyl-1H-indazole-3-carboxamide is a nitrogen-containing heterocyclic compound characterized by a fused benzene and pyrazole ring system methylated at the N1-position and bearing a carboxamide functional group at the C3-position. This core structure serves as a privileged scaffold in medicinal chemistry due to its versatile hydrogen-bonding capacity (via the carboxamide group) and π-stacking potential (via the planar aromatic system). The molecule exhibits moderate lipophilicity (calculated LogP ~1.8) and molecular weight of 175.2 g/mol, conforming to drug-like properties that facilitate cellular permeability while maintaining solubility in polar aprotic solvents like dimethyl sulfoxide (>50 mg/mL) [2] [7]. Its structural modularity enables broad derivatization, making it indispensable in developing targeted therapeutics and inadvertently contributing to its emergence in illicit synthetic cannabinoids.
The indazole nucleus consists of a benzene ring fused to a pyrazole ring, creating two nitrogen atoms (N1 and N2) with distinct electronic properties. N-alkylation at the N1 position (as in 1-methyl-1H-indazole-3-carboxamide) enhances metabolic stability compared to N2-substituted isomers by protecting the pyrrole-like nitrogen from oxidative metabolism. The C3-carboxamide group serves as a versatile pharmacophore capable of forming critical hydrogen bonds with biological targets, particularly kinase ATP pockets and cannabinoid receptors [4] [5].
Electronic Features:
Table 1: Physicochemical Properties of 1-Methyl-1H-indazole-3-carboxamide
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₉H₉N₃O | High-Resolution MS |
Molecular Weight | 175.19 g/mol | Calculated |
Melting Point | 215-217°C | Capillary Method |
LogP (Octanol-Water) | 1.82 | Chromatographic Measurement |
Hydrogen Bond Donors | 1 (NH) | Computational Prediction |
Hydrogen Bond Acceptors | 2 (C=O, N1) | Computational Prediction |
Rotatable Bonds | 1 | Computational Analysis |
Synthetic Routes:
The exploration of indazole-3-carboxamides accelerated in the early 2000s with fragment-based drug discovery campaigns. Initial screening identified the unsubstituted indazole-3-carboxamide core as a weak kinase binder (millimolar affinity), prompting systematic optimization:
Key Developments:
Therapeutic Significance:
Table 2: Clinically Significant Indazole-3-carboxamide Derivatives
Compound | Biological Target | Key Structural Feature | Therapeutic Application |
---|---|---|---|
30l | PAK1 (IC₅₀=9.8 nM) | 4-Fluorophenyl back pocket group | Anti-metastatic agent |
AB-CHMINACA | CB1 receptor (Kᵢ<1 nM) | tert-Leucinamide moiety | (Illicit synthetic cannabinoid) |
JNK Inhibitor I | JNK2 (IC₅₀=15 nM) | 5-Tetrazole substitution | Rheumatoid arthritis candidate |
Granisetron | 5-HT₃ receptor | N-linked azabicyclic system | FDA-approved antiemetic |
Pharmaceutical Applications
Kinase-Targeted Oncology:1-Methyl-1H-indazole-3-carboxamide serves as the core structure in selective PAK1 inhibitors that disrupt cancer metastasis. Compound 30l exemplifies this application:
CNS Drug Development:Structural analogs modulate central targets:
Forensic Applications
Detection in Illicit Substances:Indazole-3-carboxamides feature prominently in synthetic cannabinoids (SCs), necessitating advanced analytical methods:
Differentiation of Structural Analogs:
Table 3: Metabolic Pathways of Indazole-3-carboxamide Synthetic Cannabinoids
Biotransformation | Example Metabolite | Detection Method | Biomarker Utility |
---|---|---|---|
Hydroxylation | 5-OH-pentyl MDMB-4en-PINACA | UHPLC-QE Orbitrap MS | High abundance in urine |
Dihydrodiol Formation | MDMB-4en-PINACA dihydrodiol | HR-LC-MS/MS | Path-specific marker |
Oxidative Defluorination | 5-OH-BZO-POXIZID (from 5F-BZO-POXIZID) | GC-EI-MS | Confirms fluoropentyl precursors |
Carboxylation | ADB-BUTINACA pentanoic acid metabolite | LC-PDA-MS | Prolonged detection window |
Dealkylation | 3-Carboxamido-1-methylindazole (common metabolite) | LC-TOF-MS | Class-wide biomarker |
Analytical Challenges:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1